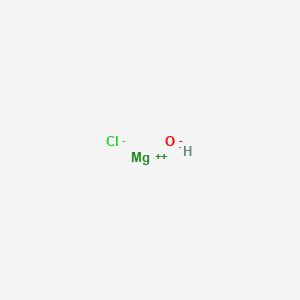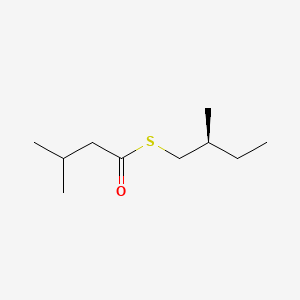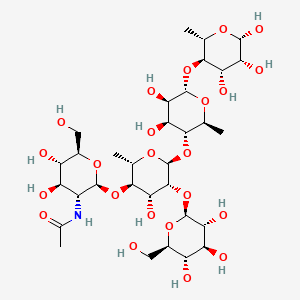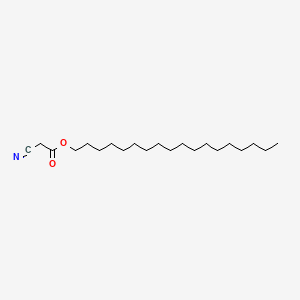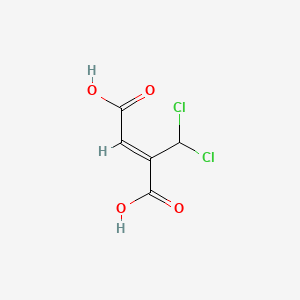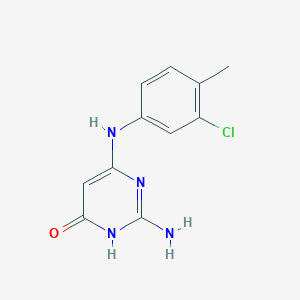
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl isocyanate. One common method includes the reaction of methyl thiophene-2-carboxylate with ethyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl thiophene-2-carboxylate: Lacks the ethylcarbamoyl group, resulting in different chemical properties and biological activities.
Ethyl 5-(ethylcarbamoyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Thiophene-2-carboxylic acid: The parent compound without ester or carbamoyl groups, used as a precursor in the synthesis of various thiophene derivatives.
Uniqueness
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is unique due to the presence of both the ethylcarbamoyl and methyl ester groups, which confer specific chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and applications in different fields .
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11NO3S/c1-3-10-8(11)6-4-5-7(14-6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11) |
Clé InChI |
XEHLXQDAPCSTFN-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=C(S1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


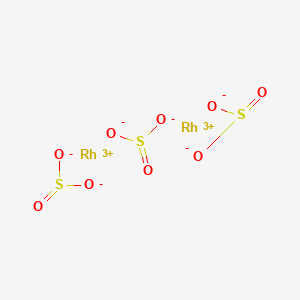
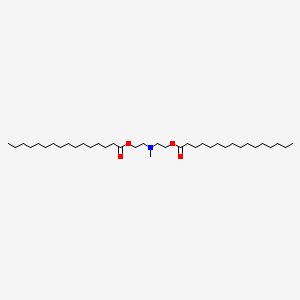
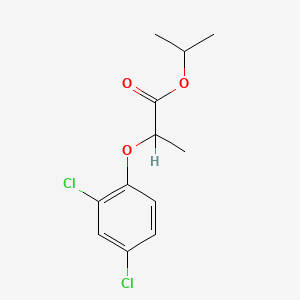
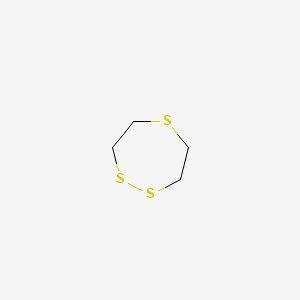
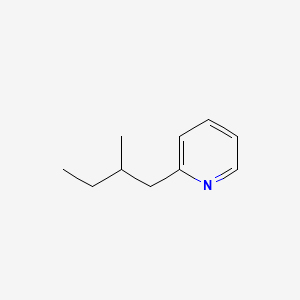
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)

